Sodium 1-hydroxy-2-methylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxy-2-methylpropane-1-sulfonate: is an organic compound with the molecular formula C₄H₉NaO₄S and a molecular weight of 176.17 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methylpropane. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-hydroxy-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is used as a building block in the synthesis of various organosulfur compounds. It is also used in the preparation of sulfonate esters and sulfonamides .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into proteins and peptides, which can alter their properties and functions .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific enzymes and receptors .
Industry: In industrial applications, it is used as a surfactant and emulsifying agent. It is also used in the formulation of detergents and cleaning agents .
Wirkmechanismus
The mechanism of action of Sodium 1-hydroxy-2-methylpropane-1-sulfonate involves its ability to interact with various molecular targets. It can form strong interactions with proteins and enzymes, leading to changes in their activity and function. The sulfonate group can also participate in various chemical reactions, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-hydroxy-2-methylpropane-1-sulfonate
- Sodium 1-hydroxy-2-ethylpropane-1-sulfonate
- Sodium 1-hydroxy-2-methylbutane-1-sulfonate
Comparison: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity and is more effective in certain applications, such as surfactant and emulsifying agent .
Eigenschaften
Molekularformel |
C4H9NaO4S |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
sodium;1-hydroxy-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-3(2)4(5)9(6,7)8;/h3-5H,1-2H3,(H,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
XAWHDYLEDXDZJT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.